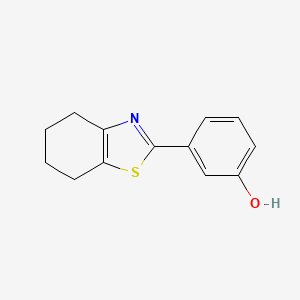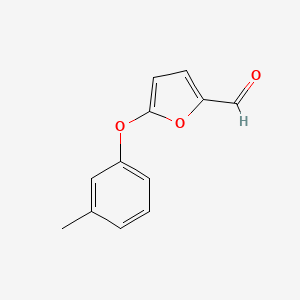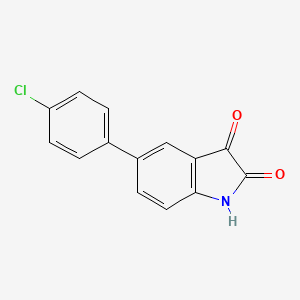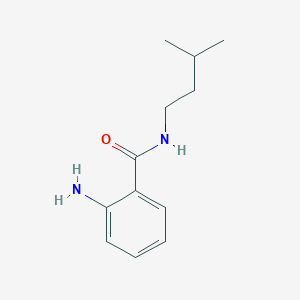![molecular formula C13H11N5O2 B15096541 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a glycine moiety, which is an essential amino acid.
Méthodes De Préparation
The synthesis of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenylhydrazine derivative and a suitable pyrimidine precursor, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group modifications to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrazolo[3,4-d]pyrimidine core, using reagents such as halogens or alkylating agents.
Condensation: The glycine moiety allows for condensation reactions with various carbonyl compounds, forming imines or amides.
Applications De Recherche Scientifique
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The glycine moiety may facilitate transport across cell membranes or enhance binding affinity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar compounds to (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine include other pyrazolo[3,4-d]pyrimidine derivatives and glycine-containing heterocycles These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activity and chemical reactivity
Propriétés
Formule moléculaire |
C13H11N5O2 |
|---|---|
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C13H11N5O2/c19-11(20)7-14-12-10-6-17-18(13(10)16-8-15-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,19,20)(H,14,15,16) |
Clé InChI |
KJCCWCGPNQBITN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


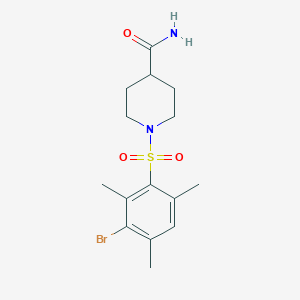
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)
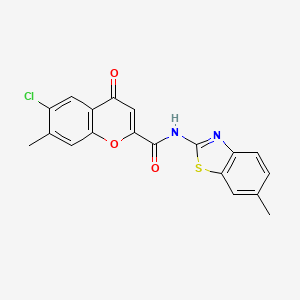

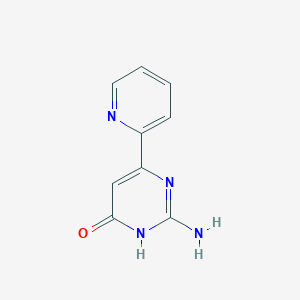
![7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
